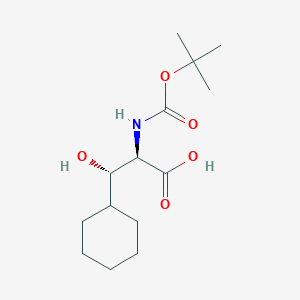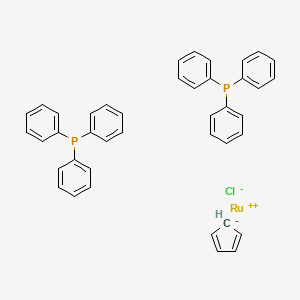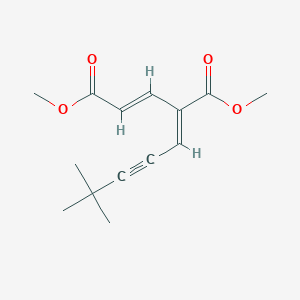
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound has been synthesized through different approaches, highlighting the versatility and adaptability of synthetic routes to access its structure. Colombo et al. (2009) reported stereoselective syntheses starting from commercially available glutaconic acid, achieving good overall yield in only six steps (Colombo et al., 2009). Another study by Zhu and Negishi (2008) presented highly efficient protocols for enantioselective synthesis of 2,4-dimethyl-1-penten-1,5-ylidene derivatives, involving the combined use of the Zr-catalyzed methylalumination of alkynes and alkenes (Zhu & Negishi, 2008).
Molecular Structure Analysis
The molecular structure of derivatives and compounds related to Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate has been extensively studied. Bogdanov et al. (2019) conducted crystal structure studies and discussed the solvatochromic behavior of related compounds, providing insights into their molecular conformations (Bogdanov et al., 2019).
Chemical Reactions and Properties
Research on the compound's chemical reactions and properties has revealed interesting insights. Gvozdev et al. (2019) discussed the generation and reactions of singlet alkylthio(4-methylpent-3-en-1-ynyl)carbenes, showing the compound's reactivity and potential for further transformations (Gvozdev et al., 2019).
科学的研究の応用
Transition Properties of Liquid Crystal Dimers
Researchers have investigated the transitional properties of methylene-linked liquid crystal dimers, focusing on their mesophase behavior. The study highlights the identification of a twist-bend nematic phase in specific dimers, attributing this behavior to the bent geometry of methylene-linked odd-membered dimers. Such findings are crucial in understanding liquid crystal technology's potential applications, including display technologies and optical devices (Henderson & Imrie, 2011).
Health Benefits of 4,4-Dimethyl Phytosterols
The health benefits of 4,4-dimethyl phytosterols, which possess two methyl groups at the carbon-4 atom, have been explored. These compounds are noted for their disease prevention capabilities, especially their involvement in the endogenous cannabinoid system (ECS). This research underscores the potential of 4,4-dimethyl compounds in developing therapeutic agents and nutritional supplements (Zhang et al., 2019).
Alternative Fuel Applications
Dimethyl ether (DME), an alternative to conventional diesel fuel, has been studied for its application in compression ignition engines. The research reviews DME's environmental benefits, including reduced NOx, HC, CO, and PM emissions, due to its superior atomization and vaporization characteristics. Such studies are vital in the context of reducing the environmental impact of fossil fuels and transitioning towards cleaner energy sources (Park & Lee, 2014).
Hydrogen Bonding in Dimethyl Sulfoxide Mixtures
The review on hydrogen bonding interactions within mixtures of Dimethyl Sulfoxide (DMSO) and cosolvents provides insight into DMSO's role as a solvent in various applications, ranging from medical formulations to industrial processes. Understanding these interactions helps in optimizing DMSO's use in diverse scientific and technological fields (Kiefer, Noack, & Kirchner, 2011).
Sample Preparation and Analysis in Food and Packaging
The review on sample preparation methods for phthalate analysis in food and packaging highlights the importance of detecting dimethyl phthalate among other phthalates. Such studies are crucial for ensuring food safety and understanding the environmental impact of phthalate esters used as plasticizers (Harunarashid, Lim, & Harunsani, 2017).
特性
IUPAC Name |
dimethyl (E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-6-7-11(13(16)18-5)8-9-12(15)17-4/h7-9H,1-5H3/b9-8+,11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDYAHQEAEOHV-WSMCZHAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(C=CC(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(\C=C\C(=O)OC)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-2-pentenedioic Acid 1,5-Dimethyl Ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


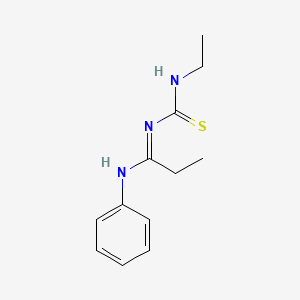
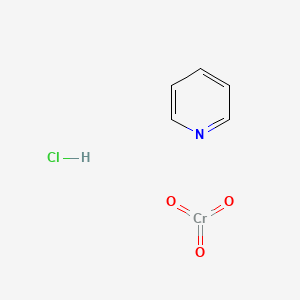
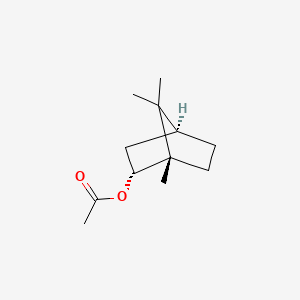
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)
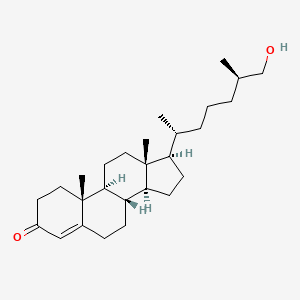
![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)
